Product packaging for Eddhma(Cat. No.:)

Eddhma

Cat. No.: B1253956
M. Wt: 388.4 g/mol
InChI Key: SFJPGSCMZIUEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylenediamine-N,N'-di(2-hydroxy-4-methylphenylacetic) acid, commonly known as EDDHMA, is a synthetic iron(III) chelate of significant importance in agricultural and plant nutrition research . Its primary research and application value lies in its exceptional efficacy for correcting iron deficiency chlorosis in crops cultivated on calcareous and alkaline soils, where iron bioavailability is severely limited . Iron chlorosis is a major nutritional disorder that leads to a dramatic decrease in photosynthetic pigments, causing leaf yellowing and ultimately reducing crop yield and quality . Fe-EDDHMA functions as a highly stable soil-applied fertilizer. Its molecular structure protects the complexed iron (Fe³⁺) from precipitation in high-pH environments, keeping it in a soluble form that is available for plant uptake . Research shows that this compound is part of a class of Fe(III)-chelates derived from polyamine–carboxylic acids with phenolic groups, which are considered the most effective soil-applied iron fertilizers for remediating chlorosis . Studies comparing its effectiveness to related compounds like EDDHA/Fe³⁺ have shown that it performs similarly in re-greening iron-chlorotic plants across various species, including peach and pear trees, as well as in soil-less cultivation systems . The stability and behavior of the Fe-EDDHMA chelate can be influenced by soil components. Its isomers (meso and racemic) exhibit different sorption characteristics on materials like Ca-montmorillonite and ferrihydrite, which is a critical area of study for understanding its mobility and longevity in different soil types . This compound is presented strictly For Research Use Only. It is intended for laboratory analysis and agricultural research purposes and is not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O6 B1253956 Eddhma

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24N2O6

Molecular Weight

388.4 g/mol

IUPAC Name

2-[2-[[carboxy-(2-hydroxy-4-methylphenyl)methyl]amino]ethylamino]-2-(2-hydroxy-4-methylphenyl)acetic acid

InChI

InChI=1S/C20H24N2O6/c1-11-3-5-13(15(23)9-11)17(19(25)26)21-7-8-22-18(20(27)28)14-6-4-12(2)10-16(14)24/h3-6,9-10,17-18,21-24H,7-8H2,1-2H3,(H,25,26)(H,27,28)

InChI Key

SFJPGSCMZIUEDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C(=O)O)NCCNC(C2=C(C=C(C=C2)C)O)C(=O)O)O

Synonyms

EDDHMA
ethylenediaminedi-(o-hydroxy-p-methylphenylacetic)acid

Origin of Product

United States

Synthetic Methodologies and Compound Derivatization of Eddhma

Established Synthetic Pathways for EDDHMA

The synthesis of this compound and related iron chelates has historically relied on methods that, while effective, often result in mixtures of isomers and by-products. A notable established method for preparing iron chelates derived from this compound is the approach described by Petree et al.. This pathway typically involves the reaction of m-cresol (B1676322), ethylenediamine (B42938), and glyoxylic acid.

Industrial synthesis of similar chelating agents, such as EDDHA (a close analogue of this compound), commonly employs a Mannich-like reaction involving phenol, ethylenediamine, and glyoxylic acid at basic pH. This one-step Mannich reaction is advantageous due to its simplicity and the availability of starting materials. However, a drawback of this method is the potential for producing a mixture of positional isomers and diastereoisomers, as the reaction allows for aromatic substitution at both ortho and para positions, and introduces chiral centers into the molecule. For instance, the synthesis of this compound can yield various -OH or -CH₃ positional isomers on the benzene (B151609) ring.

Modified Mannich Reactions for this compound Synthesis

Modified Mannich reactions represent a cornerstone in the synthesis of this compound and its structural relatives. These reactions typically involve the condensation of a phenolic compound (like m-cresol for this compound), ethylenediamine, and a glyoxylic acid derivative. While the general Mannich reaction is effective, modifications are often implemented to optimize reaction conditions and product profiles. For example, a modified one-step Mannich reaction has been utilized for the synthesis of Fe-EDDHA, highlighting the adaptability of this reaction type. The process often involves stirring the reactants at elevated temperatures (e.g., 70 °C) in the presence of a base like sodium hydroxide (B78521).

The inherent nature of the Mannich reaction in synthesizing these chelates means that commercial formulations often contain mixtures of isomers . For this compound, this includes ortho, para, and ortho-para isomers. The presence of these different isomers is a known characteristic of products derived from these synthetic approaches.

Novel Synthetic Approaches and Their Impact on Purity

Significant advancements have been made in developing novel synthetic pathways for this compound and its analogues, primarily to achieve higher purity and better control over isomer formation. A "new synthesis pathway developed by Sierra et al. (2002)" was used for this compound, yielding a purity of 92.3 ± 0.5% . This demonstrates a notable improvement over traditional methods that often result in less pure products with various by-products.

Further novel synthetic pathways have been reported for EDDHA and related chelating agents, including EDDH4MA (ethylenediamine-N,N'-bis(2-hydroxy-4-methylphenyl)acetic acid), which is synonymous with this compound . These new methods are designed to produce highly pure chelating agent standards suitable for comprehensive characterization . Purity levels exceeding 87% have been consistently achieved through these novel methodologies . The enhanced purity of these synthesized chelates is crucial, as studies have shown that a higher purity chelate is more effective than a less pure one.

The impact of these novel synthetic approaches on purity is summarized in the table below:

CompoundSynthetic MethodReported Purity (%)Source
This compoundSierra et al. (2002)92.3 ± 0.5
This compound (as EDDH4MA)Novel Synthetic Pathway> 87

Isomer-Specific Synthesis and Isolation of this compound Diastereoisomers

This compound, like its analogue EDDHA, possesses chiral centers, leading to the existence of diastereoisomers. The synthesis of this compound can result in various positional isomers on the benzene ring, such as [o,o] this compound and [o,p] this compound. The presence of these different isomers is a common characteristic of commercial products.

Crucially, isomer-specific synthesis and isolation techniques have been developed to separate these forms. For instance, the o,o-EDDHMA diastereoisomers, including rac-o,o-EDDHMA and meso-o,o-EDDHMA, have been successfully isolated from mixtures by precipitation. Furthermore, analytical methods like ion-pair high-performance liquid chromatography (HPLC) are capable of separating and determining the meso and racemic forms of [o,o] this compound, alongside [o,o] EDDHA. This analytical capability underscores the distinct chemical properties and the feasibility of isolating individual diastereoisomers.

Derivatization Strategies for this compound Analogues

Derivatization strategies for this compound involve modifying the core structure to create analogues with potentially altered properties or enhanced performance. This compound itself can be considered an analogue within the broader family of ethylenediamine-based chelating agents, such as EDDHA, EDDHSA, and EDDCHA . These analogues are typically prepared by starting with different substituted phenolic compounds in the Mannich reaction. For example, this compound is synthesized from m-cresol, while EDDHSA and EDDCHA are derived from p-hydroxybenzenesulfonic acid and p-hydroxybenzoic acid, respectively.

The most common derivatization involves the chelation of this compound with metal ions, particularly iron(III), to form stable complexes like Fe(III)-EDDHMA . This chelation is the primary functional derivatization for its agricultural application. Beyond simple chelation, research explores structural modifications to the benzene ring or the polyamine-carboxylic acid backbone to create novel chelating agents . For instance, the synthesis of EDDHA analogues using hydroquinone (B1673460) as a starting material can lead to the formation of polycondensation products, which are bis-hexadentate chelating agents capable of binding two iron(III) ions stably. Such strategies aim to optimize the chelating ability and stability of the resulting compounds under various environmental conditions .

Advanced Characterization and Analytical Techniques for Eddhma and Its Complexes

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques provide invaluable insights into the molecular structure, functional groups, and electronic properties of EDDHMA and its chelates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound and its isomers . Its application to iron(III) chelates, however, necessitates the accurate removal of the paramagnetic iron prior to analysis to avoid signal broadening and loss of resolution .

Research findings highlight the utility of both one-dimensional (1D) and two-dimensional (2D) NMR experiments in identifying impurities within commercial this compound/Fe(III) formulations . These studies have enabled the tentative assignment of structures to iron chelates of various this compound isomers present as by-products . Furthermore, NMR spectroscopy has been employed to assign configurations of related chelates, such as EDDHSA/Fe isomers . The purity of this compound ligands, as determined by NMR, has shown comparability with results obtained from other analytical methods .

Mass Spectrometry (MS) techniques play a vital role in the characterization of this compound and its complexes, particularly for determining molecular weights, identifying unknown compounds, and analyzing fragmentation patterns. Time-of-Flight Mass Spectrometry (MS(TOF)) has been utilized to assess the purity of Fe-chelates .

More advanced applications include Electrospray Tandem Mass Spectrometry (ESI-MS/MS) for the characterization and quantification of isomers, such as those found in EDDHSA/Fe . Electrospray Ionization Collision-Induced Dissociation (ESI-CID-MS/MS) has emerged as a highly valuable tool for identifying unknown impurities and establishing characteristic fragmentation patterns of major synthetic iron(III)-chelates, including this compound . When coupled with High-Performance Liquid Chromatography (HPLC), ESI-MS(QTOF) has successfully revealed and identified previously uncharacterized iron-containing compounds in commercial iron(III)-chelate fertilizers, demonstrating its capability for comprehensive analysis of complex mixtures . Additionally, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is applicable for the determination of various components in mineral fertilizers, including those related to this compound .

Ultraviolet-Visible (UV-Vis) spectrophotometry is widely applied for the analysis of this compound complexes, particularly for quantifying organic compounds and inorganic metals by measuring light absorbance . This technique is crucial for comparing the UV-visible spectra of peaks obtained from commercial samples against those of standard solutions, which aids in identifying unreacted starting materials or impurities .

A significant aspect of UV-Vis spectrophotometry in metal analysis is the frequent necessity of reacting the metal with a complexing agent, such as this compound, prior to analysis. This complexation often leads to a substantial increase in the molar absorptivity coefficient, thereby enhancing the sensitivity of the analytical method and enabling the detection of smaller quantities of the intensely absorbing species . UV-Vis methods have also been used to investigate the decomposition and recomposition reactions of this compound iron chelates under acidic conditions .

Infrared (IR) spectroscopy is a valuable technique for elucidating the structural characteristics and functional groups present in chemical compounds. While specific detailed spectral data for this compound are not widely available in the provided literature, IR spectroscopy is generally recognized for its role in structural elucidation and characterization of chelates . It has been mentioned in the context of studying the sorption of Fe(III)-EDDHMA on various materials like Ca-montmorillonite, ferrihydrite, and peat . This suggests its application in understanding interactions and changes in the chelating agent's environment. IR spectroscopy can also be used in time-course experiments to monitor chemical changes . Generally, IR spectroscopy is employed to identify characteristic functional groups and to assess molecular structure, which is pertinent for understanding the composition and integrity of this compound and its complexes .

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Complex Analysis

Chromatographic Separations and Quantification of this compound and its Isomers

Chromatographic techniques are indispensable for separating, identifying, and quantifying this compound and its various isomers, especially in complex mixtures like commercial formulations.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound-based iron chelates and for analyzing their complex isomeric compositions . HPLC is highly effective in separating the active components, such as this compound/Fe(III), from other compounds and by-products present in fertilizers . Commercial this compound products are known to contain methyl positional isomers, and HPLC is well-suited for their detailed analysis and quantification .

Ion-pair chromatography, including both HPLC and Ultra-High Performance Liquid Chromatography (UHPLC) coupled with UV/Vis detection and ESI-MS/MS, has been developed for the precise determination of racemic and meso-o,o-EDDHSA/Fe isomers in commercial samples . This demonstrates the capability of HPLC-based methods to distinguish between different stereoisomers and regioisomers. Furthermore, HPLC has been employed to investigate the decomposition and recomposition reactions of this compound iron chelates and their isomers under varying pH conditions . The technique is widely recognized as the method of choice for determining iron chelates in solutions and commercial products, aligning with European regulatory standards for fertilizers . Comparisons between HPLC and NMR quantification methods for EDDHA isomers have also been reported, indicating the robustness and reliability of HPLC for such analyses .

Coordination Chemistry of Eddhma Metal Complexes

Chelation Mechanism and Ligand Field Properties of EDDHMA

The chelation mechanism of this compound involves the formation of a near-perfect octahedral coordination sphere around the central metal atom, particularly observed with iron(III) . This hexadentate binding arrangement effectively encapsulates the metal ion, preventing additional coordination by water or hydroxide (B78521) molecules, which significantly enhances the complex's stability . The strong bonds formed between the metal ion and the phenolate (B1203915) oxygen atoms are a defining characteristic of this compound's chelation efficacy .

Stability Constants and Thermodynamic Parameters of this compound-Metal Chelates

The stability constants (log K) of metal chelates formed with this compound are critical indicators of their strength and effectiveness, especially in applications like nutrient delivery in challenging environments . These constants quantify the equilibrium between the metal ion and the ligand, reflecting the affinity of the ligand for the metal . Thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), offer deeper insights into the energetic and entropic driving forces behind complex formation . Generally, complex formation is influenced by both favorable enthalpy (bond formation) and entropy (release of solvent molecules) contributions, though their relative importance can vary.

Iron(III)-EDDHMA complexes are renowned for their exceptionally high stability, making this compound a highly effective chelating agent for Fe(III), particularly in alkaline soils where iron solubility is inherently low . The strong bonds formed between Fe(III) and the phenolic groups of this compound are a primary reason for this enhanced stability, surpassing that of purely carboxylic chelating agents such as EDTA .

Reported stability constants (log K) for iron(III) complexes with phenolic ligands, including this compound, typically fall within the range of 37.8–39.3 . The pFe value, a measure of the negative logarithm of the free iron concentration under specified conditions, is used to compare the relative chelating ability of different ligands for iron . Studies indicate that this compound forms highly stable Fe(III) chelates, with pFe values suggesting its effectiveness in correcting iron chlorosis in plants, especially at pH values above 8 .

Speciation studies are crucial for understanding the distribution of different complexed forms of iron as a function of pH . For this compound, the dominant species at physiological pH ranges is typically the FeL- anion . While Fe(III)-EDDHMA complexes may undergo partial decomposition under highly acidic conditions (e.g., pH 2.0), they generally show significant recomposition when the pH returns to near neutrality.

Table 1: Representative Stability Constants for Fe(III)-EDDHMA Complexes

Metal IonLigandlog K (Overall Stability Constant)Reference
Fe(III)This compound37.8 – 39.3 (range for phenolic ligands including this compound)

While this compound's primary strength lies in its potent Fe(III) chelation, its interactions with other essential micronutrient cations are also relevant for its broader utility. The stability constants for complexes formed with divalent metal ions are generally lower than those observed for Fe(III) .

Stability constants for this compound with Cu(II), Mg(II), and Ca(II) have been determined using various methods, including potentiometric and spectrophotometric titrations . Although specific numerical values for this compound's complexes with all listed micronutrients (Cu(II), Mg(II), Ca(II), Zn(II), Mn(II)) are not explicitly detailed in the provided search results, the methodology for their determination is established . Research on related chelating agents like EDDHA and its analogues indicates that chelating ability varies among different metal ions and ligand structures. The general trend observed is that this compound, similar to EDDHA, exhibits a higher selectivity and affinity for Fe(III) compared to divalent micronutrients, which is advantageous for its targeted role in iron delivery to plants . Copper and phosphate (B84403) ions, when present, can impede the recovery of Fethis compound complexes, suggesting competitive interactions .

Iron(III)-EDDHMA Complex Stability and Speciation

Isomeric Effects on Metal Chelation and Stability

This compound, like its structural analogue EDDHA, contains asymmetric carbon centers, leading to the existence of different stereoisomers, notably meso and racemic (rac) forms . These isomeric forms can exhibit distinct chelating behaviors and stability constants with metal ions, particularly with Fe(III) .

Studies have demonstrated that the stability of Fe(III)-EDDHMA complexes is isomer-dependent. For example, under acidic conditions (pH 2.0), the racemic isomer of Fethis compound is more susceptible to decomposition compared to other isomers, indicating it has a lower stability constant. Conversely, for FeEDDHA, it is the meso isomer that exhibits lower stability under similar conditions. This differential stability between meso and racemic isomers of Fe-EDDHMA also influences their sorption characteristics on soil components like iron oxides, with the meso isomer generally showing higher retention due to its greater stability. The term "iron this compound" broadly encompasses compounds where ferric iron is chelated by any of this compound's isomeric forms, acknowledging that their chelating efficiencies may not be equivalent .

Computational Chemistry Approaches to this compound Complexation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complexation behavior of ligands such as this compound with metal ions . These computational methods offer detailed insights into the molecular geometries, electronic structures, and energetic profiles of metal complexes, often complementing or guiding experimental studies .

DFT studies are highly valuable for predicting the preferred coordination modes of ligands and for elucidating the electronic structure of metal complexes . While specific detailed findings on this compound's optimized geometries or spin states from dedicated DFT studies are not explicitly provided in the current search results, the general applicability of DFT in this area is well-established .

DFT calculations can be used to determine the lowest energy geometries of metal-EDDHMA complexes, providing a precise understanding of the ligand's three-dimensional arrangement around the metal center. Furthermore, DFT can predict the spin states of the metal ions within these complexes, which is crucial for understanding their magnetic properties and reactivity . Such computational approaches, when combined with experimental data, can significantly enhance the characterization of chemical bonding and the identification of metal ligands in coordination chemistry.

Binding Energy Calculations for this compound Metal Interactions

While direct binding energy calculations (e.g., in kJ/mol or eV) for this compound metal complexes using computational methods such as Density Functional Theory (DFT) are not extensively detailed in the provided literature, the strength of metal-ligand interactions is quantitatively assessed through stability constants (log K values). These constants provide a critical measure of the binding affinity and thermodynamic stability of the formed complexes.

This compound acts as a hexadentate ligand, coordinating with metal ions through its two phenolic, two carboxylic, and two amine groups. This multi-point attachment contributes to the formation of highly stable chelates. Studies have demonstrated that this compound forms robust complexes with iron(III), which is essential for its efficacy as an iron fertilizer.

Detailed Research Findings on Stability Constants:

Research indicates that the stability constants (log K) for iron(III) complexes with phenolic ligands, including this compound, fall within a high range, typically between 37.8 and 39.3. This high log K range signifies a strong binding interaction between the Fe(III) ion and the this compound ligand, contributing to the complex's stability across a wide pH range, which is particularly beneficial in alkaline soil conditions where iron availability is often limited.

Comparative studies with similar chelating agents, such as EDDHA, show that while EDDHA generally forms slightly more stable chelates, this compound still exhibits excellent chelating properties. The chelating ability, as indicated by pM values (a measure of ligand effectiveness under specific conditions), further supports this compound's capacity to effectively complex metal ions. The high stability of these iron(III) complexes ensures that the iron remains chelated and bioavailable to plants, preventing its precipitation as insoluble iron oxides in high pH environments.

The following table summarizes the reported stability constant range for Fe(III)-EDDHMA complexes, reflecting their strong binding interactions:

Metal IonLigandStability Constant (log K) RangeReference
Fe(III)This compound37.8 – 39.3

This data underscores the significant binding strength of this compound with iron(III), which is crucial for its application in correcting iron chlorosis in agriculture.

Mechanistic Research on Eddhma Function in Biological Systems Non Human Models

Molecular and Cellular Mechanisms of Iron Chelate Utilization

Plants have evolved sophisticated strategies to acquire iron from the soil, which is often present in insoluble forms, especially at high pH. EDDHMA plays a crucial role by making iron accessible within these complex soil environments.

Higher plants primarily employ two distinct strategies for iron uptake: the reduction strategy (Strategy I) adopted by non-graminaceous plants (e.g., dicotyledons and non-grass monocotyledons) and the chelation strategy (Strategy II) utilized by graminaceous plants (e.g., grasses).

In Strategy I plants, the utilization of iron(III) chelates like Fe(III)-EDDHMA involves a multi-step process at the root surface. First, plant roots respond to iron deficiency by releasing protons into the rhizosphere, primarily via H+-ATPase pumps such as AHA2 in Arabidopsis thaliana, which locally reduces the soil pH and increases the solubility of Fe(III). Subsequently, a membrane-bound ferric chelate reductase (FRO), such as FRO2, reduces the chelated Fe(III) to Fe(II). This reduction is considered an obligatory step for iron uptake in these plants. The resulting Fe(II) is then transported into the root epidermal cells by high-affinity ferrous iron transporters, notably IRON-REGULATED TRANSPORTER 1 (IRT1).

For Strategy II plants, iron uptake involves the secretion of organic substances called phytosiderophores (PS) from the roots. These phytosiderophores chelate Fe(III) in the rhizosphere, forming stable Fe(III)-PS complexes, which are then absorbed by specific transporter proteins like Yellow Stripe 1 (YS1) and Yellow Stripe-Like (YSL) proteins. While this compound is a synthetic chelate, its stability and solubility across a wide pH range enable it to effectively deliver iron to both Strategy I and Strategy II plants by ensuring the iron remains available for these natural uptake pathways. Research suggests that plants can utilize iron more effectively from less stable chelates, implying that the chelate's capacity to release iron to the roots is a critical factor in its efficacy.

Iron homeostasis in plants is a tightly regulated process, essential for growth and development, as iron is crucial for photosynthesis, respiration, and various enzymatic reactions. Iron deficiency, often manifested as chlorosis, significantly impairs plant health and productivity. this compound, by providing a readily available source of iron, plays a direct role in modulating and restoring plant iron homeostasis, particularly in iron-limited environments.

Studies have demonstrated that the application of synthetic Fe(III)-chelates, including this compound/Fe3+, can lead to a visible and full recovery from iron-deficiency symptoms in various crops, such as sunflower, peach, and pear. This effectiveness highlights this compound's capacity to ensure sufficient iron supply, thereby enabling plants to maintain optimal iron concentrations within their tissues. The ability of this compound to correct chlorosis underscores its importance in supporting the plant's physiological processes that depend on adequate iron levels.

Iron(III) Chelate Reduction and Uptake Pathways in Plants

Biophysical Investigations of this compound Interactions with Biological Membranes

Biophysical investigations typically employ a range of techniques to understand the interactions between molecules and biological membranes, which are crucial for cellular processes like nutrient uptake and signal transduction. These methods include Langmuir monolayer, ζ-Potential measurements, light scattering, neutron reflectivity, solid-state Nuclear Magnetic Resonance (NMR), and molecular modeling. These techniques can provide insights into how molecules affect membrane properties such as thickness, electronegativity, lipid dynamics, fluidity, and permeability.

While these biophysical approaches are widely utilized to study interactions between amphiphilic molecules and plant plasma membranes in general, specific detailed biophysical investigations focusing directly on this compound's interaction with plant biological membranes are not explicitly detailed in the provided research. However, the efficacy of this compound as an iron chelate implies that it must interact favorably with the root surface and associated uptake mechanisms to facilitate iron delivery. The stability and solubility of the Fe-EDDHMA complex allow it to remain available in the soil solution, enabling its interaction with the plant's iron acquisition machinery. The subsequent release of iron from the chelate, potentially influenced by membrane-bound reductases or transporters, would involve localized interactions at the membrane interface.

Influence of this compound on Plant Nutritional Status and Biochemical Markers in Research Models

Iron is an indispensable component for chlorophyll (B73375) biosynthesis, and its deficiency directly leads to a reduction in chlorophyll content, resulting in the characteristic yellowing of leaves known as chlorosis. The effectiveness of this compound in alleviating iron deficiency is frequently assessed by measuring chlorophyll content, often using a SPAD (Soil Plant Analysis Development) meter. The SPAD index provides a rapid, non-destructive, and quantitative measure of relative chlorophyll concentration in plant leaves, which correlates well with the plant's nutritional status and the severity of iron deficiency.

Research has consistently shown that the application of this compound-iron chelates leads to a significant increase in SPAD readings, indicating an improvement in chlorophyll content and a visual recovery from chlorosis. For instance, in studies on Rangpur lime rootstock, treatment with Fe-EDDHMA resulted in an approximate 23% increase in SPAD-502 readings compared to control plants, demonstrating its effectiveness in restoring leaf greenness. Similarly, in lettuce plants grown in an NFT (Nutrient Film Technique) system, Fe-EDDHMA application significantly increased plant pigments, including chlorophyll.

Table 1: Representative SPAD Index Changes in Response to Fe-EDDHMA Treatment

Plant SpeciesTreatmentSPAD-502 Reading (% Increase vs. Control)Reference
Rangpur limeFe-EDDHMA~23% increase
LettuceFe-EDDHMAIncreased plant pigments

Note: Specific numerical increase for lettuce was not provided in the snippet, only a qualitative increase in plant pigments.

Plant responses to iron deficiency involve a complex regulatory network that includes the transcriptional regulation of genes encoding key components of the iron uptake machinery. In Strategy I plants, the expression of genes such as IRT1 (encoding the high-affinity ferrous iron transporter) and FRO2 (encoding the ferric chelate reductase) is strongly induced under iron-deficient conditions. These genes are coordinately regulated at both transcriptional and post-transcriptional levels, with their expression being rapidly repressed upon iron resupply.

While direct quantitative data on how this compound specifically modulates the expression levels of IRT1 and FRO2 was not explicitly detailed in the provided search results, the observed efficacy of this compound in correcting iron deficiency implies its positive influence on these regulatory pathways. By providing bioavailable iron, this compound alleviates the iron starvation signal that triggers the upregulation of these genes. Therefore, its successful application would lead to a downregulation of IRT1 and FRO2 expression as the plant's iron status improves, effectively restoring iron homeostasis. This indirect modulation is critical for preventing iron overload, which can be toxic to plants.

Environmental Behavior and Impact of Eddhma in Research Environments

Fate and Transport of EDDHMA Chelates in Soil Matrices

The effectiveness of iron chelates like this compound as iron sources in soil is significantly influenced by their ability to remain soluble and available in the soil solution. This compound is known for its high stability as a ferric complex, particularly in neutral and alkaline pH ranges, which are common in calcareous soils where iron deficiency is prevalent. The retention and mobility of this compound in soils are primarily governed by adsorption onto solid surfaces and displacement by other soluble ions present in the soil solution. Studies indicate that Fe-EDDHMA, alongside other FeEDDHA analogues, effectively maintains soluble iron in soil solution over extended periods in alkaline and calcareous soil conditions. Analytical methods, such as high-performance liquid chromatography-electrospray ionization/mass spectrometry, have been developed and validated to determine this compound concentrations in various agricultural matrices, including soil solution, enabling detailed studies of its fate.

Adsorption Mechanisms of this compound on Soil Components (e.g., Clays (B1170129), Humic Substances)

Adsorption is a key mechanism limiting the availability and mobility of Fe chelates in soil. Research on Fe-EDDHMA adsorption has utilized model soil components such as peat, Ca-montmorillonite, and ferrihydrite.

Adsorption on Montmorillonite (B579905): In Ca-montmorillonite, the retention of iron from Fe-EDDHMA chelates shows a concentration-dependent behavior. At low concentrations, Fe-EDDHMA exhibits greater iron retention compared to Fe-EDDHA. However, this trend reverses at higher concentrations. Both meso and racemic isomers of Fe-EDDHMA demonstrate similar adsorption behavior on Ca-montmorillonite.

Adsorption on Ferrihydrite: For Fe-EDDHMA isomers, the racemic isomer generally shows higher retention by ferrihydrite, although some sorption of the meso isomer is also observed.

Adsorption on Peat: Studies suggest that Fe-EDDHMA chelates are less retained in peat compared to Fe-EDDHA chelates, with both racemic and meso isomers of Fe-EDDHMA exhibiting very low adsorption in peat.

Amorphous Fe(III) oxide and acid peat have been identified as soil materials that significantly influence the amount of chelated iron remaining in solution when interacting with this compound.

Interaction with Humic Substances: Humic substances, a major component of soil organic matter, play a crucial role in soil structure and environmental processes through interactions with minerals. Adsorption mechanisms include electrostatic interactions, hydrogen bonding, and cation bridging. Hydrophobic components of humic and fulvic acids are predominantly adsorbed on mineral surfaces, with hydrophobic interactions on siloxane surfaces being a primary mechanism for their fixation on minerals like kaolinite. Ligand exchange and electrostatic binding are significant enthalpy-driven mechanisms for humic acid binding to clay minerals.

Stability and Speciation of this compound in Varying Soil pH Conditions

The stability and speciation of this compound are highly dependent on soil pH, which influences the soil's charge environment and the equilibrium of adsorption-desorption and precipitation-dissolution reactions.

pH Stability: Fe-EDDHMA chelates maintain their association with iron across a broad pH range, specifically from pH 4 to 9, even in the presence of competing cations like Ca²⁺. This high stability in neutral and alkaline solutions is a key characteristic that makes this compound effective in calcareous soils. In soilless culture systems, Fe-EDDHMA is often chosen for its robust pH stability, especially when other chelates like Fe-EDTA prove insufficiently stable. The presence of other micronutrients, such as manganese (Mn), zinc (Zn), and copper (Cu), can also influence the stability of iron chelates; their chelation can help reduce iron loss.

Interaction with Soil Microorganisms and Rhizosphere Dynamics in Research Contexts

Microorganisms in the rhizosphere can influence nutrient availability through mechanisms such as acidification, which breaks down mineral complexes, and the production of chelators (siderophores) that complex iron to enhance its diffusion to the root surface. The activity and types of microbes, along with soil characteristics and plant root exudates, collectively influence the uptake and transport of micronutrients. Although this compound is designed to deliver iron effectively to plants, the specific mechanisms by which it might be utilized, transformed, or otherwise influenced by the diverse microbial communities in the rhizosphere remain an area for further focused research.

Advanced Modeling Studies for this compound Reactivity in Environmental Systems

Advanced modeling studies are instrumental in predicting the environmental fate and reactivity of chemical compounds like this compound. Environmental systems modeling involves the analysis and simulation of the movement and potential effects of chemicals within various environmental compartments. These models employ computational approaches to understand complex environmental processes, including those related to air and water pollution.

Systems methodology provides a framework with theoretical and computational tools for modeling, analyzing, understanding, and optimizing complex environmental systems. For iron chelates, speciation calculation models are utilized to determine the optimal choice of chelates for specific applications, such as in soilless cultures, by predicting their stability and behavior under different conditions. Research in environmental systems modeling also includes the development of differential equation-based exposure models and toxicokinetic-toxicodynamic (TKTD) models, which can describe the uptake and effects of chemicals at the organism level. Such advanced modeling approaches are crucial for a comprehensive understanding of this compound's long-term environmental behavior and its interactions within dynamic soil systems.

Future Directions and Emerging Research Avenues for Eddhma

Development of Novel EDDHMA Derivatives with Enhanced Research Utility

The development of novel this compound derivatives represents a significant future direction, focusing on tailoring its chelating properties for specific research applications. By strategically modifying the phenylacetic acid moieties or the ethylenediamine (B42938) backbone, researchers can aim to achieve enhanced iron chelation efficiency, improved stability across a wider pH range, or altered selectivity for other metal ions . For instance, introducing different functional groups could lead to derivatives with tunable solubility, enabling their use in diverse solvent systems or for targeted delivery in biological contexts. Computational chemistry and molecular modeling will play a crucial role in predicting the binding affinities, stability constants, and conformational preferences of these new derivatives, accelerating the design and synthesis process.

Table 1: Potential Enhancements in this compound Derivatives for Research Utility

Derivative Modification StrategyTargeted EnhancementPotential Research Utility
Altered Phenyl SubstituentsTunable pH stability, enhanced metal selectivityBroader agricultural applicability, specific heavy metal remediation
Modified Ethylenediamine BackboneImproved chelation kinetics, altered steric hindranceFaster nutrient delivery, selective binding in complex matrices
Introduction of Biocompatible MoietiesEnhanced cellular uptake, reduced environmental persistenceBio-imaging probes, targeted drug delivery systems
Polymerization/OligomerizationControlled release, scaffold integrationSlow-release fertilizers, functionalized biomaterials

Integration of this compound into Advanced Material Science Research

This compound's strong chelating capabilities make it a promising candidate for integration into advanced material science research. Future work could explore its role in the synthesis of novel hybrid materials, where this compound acts as a linker or a template for metal ion incorporation. For example, it could be used to functionalize surfaces of nanomaterials, imparting specific metal-binding properties for applications in catalysis, sensing, or environmental remediation . Its interaction with clays (B1170129) like montmorillonite (B579905) and ferrihydrite has already been noted, suggesting potential in developing advanced sorbents or composites . Research could also focus on developing this compound-based hydrogels or polymers for controlled release systems of micronutrients in agriculture, offering a more sustainable approach to fertilization by minimizing nutrient loss and improving uptake efficiency.

Refined Understanding of this compound Interactions at the Nano-Scale

A deeper understanding of this compound's interactions at the nanoscale is critical for optimizing its performance and exploring new applications. This involves investigating its precise chelation mechanisms at the molecular level, including the dynamics of metal ion binding and release within complex biological or environmental matrices. Studies could employ advanced spectroscopic techniques (e.g., high-resolution NMR, X-ray absorption spectroscopy, cryo-electron microscopy) to elucidate the structural details of this compound-metal complexes and their behavior at interfaces . Furthermore, research into its self-assembly properties or its interactions with biological membranes, such as plant root cell walls, at the nanoscale could reveal new pathways for nutrient uptake or targeted delivery systems . Understanding how its amorphous complexes behave at this scale can inform the design of more effective formulations .

Cross-Disciplinary Research Bridging Inorganic, Organic, and Plant Sciences in this compound Contexts

Future research will increasingly bridge the traditional boundaries of inorganic, organic, and plant sciences to fully unlock this compound's potential.

Inorganic Chemistry : Continued exploration of this compound's coordination chemistry with a broader range of metal ions beyond iron, including essential micronutrients (e.g., Zn, Cu, Mn) and heavy metals, to understand its versatility as a chelator for various applications, including bioremediation . This involves studying the stability, kinetics, and thermodynamics of complex formation under diverse environmental conditions.

Organic Chemistry : Focus on developing more efficient, sustainable, and scalable synthetic routes for this compound and its novel derivatives, potentially utilizing green chemistry principles. Research into the stereoselective synthesis of specific this compound isomers could yield products with superior performance characteristics, as isomer purity impacts efficacy .

Plant Sciences : In-depth studies on the physiological responses of plants to this compound-chelated nutrients, including uptake mechanisms, translocation pathways, and metabolic impacts within the plant . Research could also investigate the interactions between this compound and rhizosphere microorganisms, exploring its influence on soil microbial communities and their role in nutrient cycling and plant health .

Methodological Advancements for this compound Characterization and Analysis

The ongoing development of advanced analytical methodologies is crucial for precise characterization and quality control of this compound and its derivatives. Building upon existing techniques, future research will focus on:

High-Throughput Screening : Developing rapid, automated analytical platforms for screening large libraries of this compound derivatives for desired properties (e.g., chelation affinity, stability, pH range) .

In-Situ and Real-Time Analysis : Implementing techniques that allow for the real-time monitoring of this compound's behavior in complex matrices like soil or plant tissues, providing dynamic insights into its stability and interactions . This could involve coupling chromatographic methods with advanced detectors or utilizing non-invasive spectroscopic techniques.

Isomer-Specific Quantification : Refining analytical methods, such as advanced ion pair chromatography and NMR spectroscopy, to accurately quantify individual isomers of this compound and its complexes, as different isomers can exhibit varying efficacies and stabilities .

Environmental Fate and Transport : Developing sensitive methods to track this compound and its degradation products in environmental samples, enabling comprehensive assessments of its environmental impact and persistence .

Q & A

Q. How can researchers identify and quantify EDDHMA in complex agricultural or environmental samples?

Methodological Answer: this compound is typically identified and quantified using high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC/ESI-MS) and collision-induced dissociation tandem mass spectrometry (CID-MS²). For example, Fe(III)-EDDHMA in commercial fertilizers can be detected by selecting the [M–H]⁻ precursor ion (e.g., m/z 440.1 for Fe(III)-EDDHMA) and analyzing its fragmentation pattern . Quantification is achieved by comparing peak areas with certified standards, though discrepancies may arise due to matrix effects (e.g., organic matter interference). Researchers should validate methods using spiked recovery experiments and cross-reference results with official analytical protocols (e.g., European Community Official Method) to ensure accuracy .

Q. What experimental parameters are critical for assessing this compound stability in soil systems?

Methodological Answer: Stability studies should include variables such as pH (4.0–8.0), temperature (10–40°C), and redox potential. For instance, extraction efficiency comparisons between this compound and DTPA (diethylenetriaminepentaacetic acid) under varying pH conditions reveal that this compound exhibits superior iron retention in alkaline soils but may degrade in acidic conditions due to protonation of hydroxyl groups . Experimental designs should incorporate controlled soil microcosms with periodic sampling, followed by spectrophotometric or ICP-OMS analysis of soluble Fe-EDDHMA complexes.

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s chelated iron content and its physiological efficacy in plants?

Methodological Answer: Contradictions may arise when this compound-bound Fe is abundant in leaf tissues (e.g., 10.5% w/w) but shows limited photosynthetic improvement compared to FeSO₄ + organic fertilizers. To address this, researchers should:

  • Measure both total Fe and bioavailable Fe using sequential extraction methods.
  • Analyze photosynthetic parameters (e.g., SPAD chlorophyll content, PSII efficiency) alongside Fe uptake data.
  • Investigate competitive ligand interactions (e.g., organic matter binding Fe³⁺ ions, reducing bioavailability). For example, in a 2023 study, Fe-EDDHMA application resulted in higher leaf Fe content (44.96 μmol m⁻² SPAD) but equivalent PSII efficiency to FeSO₄ + organic fertilizers, suggesting organic ligands enhance Fe mobilization in planta .

Q. What advanced techniques differentiate this compound stereoisomers and their environmental behavior?

Methodological Answer: While CID-MS² spectra of Fe(III)-EDDHMA do not distinguish racemic (rac) and meso stereoisomers due to identical fragmentation patterns (e.g., decarboxylation at m/z 396.1), high-resolution QTOF-MS can resolve isobaric ions (e.g., m/z 352.1 vs. 324.0) to infer structural differences . Isotopic labeling (e.g., ¹³C-EDDHMA) combined with NMR spectroscopy can further elucidate isomer-specific binding kinetics in soil solutions.

Q. How should researchers design experiments to evaluate this compound’s role in mitigating iron deficiency in calcareous soils?

Methodological Answer: A robust factorial design should include:

  • Independent variables: this compound concentration (0.1–1.0 mM), soil CaCO₃ content (5–30%), and plant species (e.g., Glycine max vs. Triticum aestivum).
  • Dependent variables: Rhizosphere pH, Fe²⁺/Fe³⁺ speciation (via Mössbauer spectroscopy), and root ferric reductase activity.
  • Controls: Fe-EDTA and untreated soils. Statistical tools like ANOVA with post-hoc Tukey tests can identify interactions between variables. For example, a 2010 study found this compound outperformed EDTA in high-pH soils but required 20% higher dosage to match DTPA efficacy .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported this compound extraction efficiencies across studies?

Methodological Answer: Discrepancies often stem from methodological heterogeneity. Researchers should:

  • Standardize extraction protocols (e.g., 0.005 M DTPA at pH 7.3 for 2 hours).
  • Report recovery rates for spiked samples (e.g., 81–107% in commercial fertilizers ).
  • Use meta-analysis frameworks to assess bias across studies, such as funnel plots for publication bias or subgroup analyses for soil type effects.

Tables for Reference

Parameter Fe-EDDHMA Fe-EDTA Fe-DTPA
Chelated Fe in Fertilizers (%)0.3–10.5 2.1–8.71.5–9.2
Stability in Alkaline Soils (pH 8.0)HighLowModerate
SPAD Chlorophyll Content (μmol m⁻²)44.96 38.8642.10

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